molecular formula C4H2ClN3O4 B1347302 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 6630-30-4

6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No.: B1347302
CAS No.: 6630-30-4
M. Wt: 191.53 g/mol
InChI Key: GPFMSTOIHBOPQA-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C4H2ClN3O4 and its molecular weight is 191.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 5-nitrobarbituric acid, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 6th position and a nitro group at the 5th position. The presence of two carbonyl groups at positions 2 and 4 contributes to its reactivity and potential biological interactions. The molecular formula is C5H3ClN4O3C_5H_3ClN_4O_3 with a molecular weight of approximately 192.56 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive bacteria, it was found that certain derivatives showed sensitivity against Staphylococcus aureus and Staphylococcus saprophyticus .

Table 1: Antimicrobial Activity of 6-Chloro-5-Nitropyrimidine Derivatives

Bacterial StrainSensitivity ObservedCompound Tested
Staphylococcus aureusSensitive (1/10)Compound 13
Staphylococcus saprophyticusSensitive (3/10)Compound 4

Antitumor Activity

Preliminary studies have suggested that this compound may also possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer). The IC50 values for these activities ranged from 29 to 59 µM for various derivatives .

The mechanism underlying the antitumor activity appears to involve apoptosis induction and cell cycle arrest. For instance, one derivative demonstrated significant effects on cell cycle distribution in HepG2 cells, increasing the population in the G1 phase while decreasing those in the S and G2/M phases . This suggests an antiproliferative effect that could be leveraged for therapeutic applications.

Table 2: Cytotoxic Effects of 6-Chloro-5-Nitropyrimidine Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-743.15Induces apoptosis
HepG229 - 59Cell cycle arrest
HeLaVariesAlters distribution across phases

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly influence biological activity. For example, compounds with additional halogen substitutions showed enhanced cytotoxicity against specific cancer cell lines compared to their unsubstituted counterparts . This highlights the importance of molecular design in developing effective therapeutic agents.

Case Studies

A notable case study involved the synthesis of new derivatives based on this compound, which were evaluated for their biological activity. These derivatives were tested against multiple cancer cell lines and demonstrated varying levels of cytotoxicity. The most potent compounds were identified as dual inhibitors of EGFR and VEGFR-2, providing insights into their potential as targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation by inducing apoptosis through the upregulation of pro-apoptotic markers such as caspase-3. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HepG225Apoptosis induction
MCF-730CDK inhibition
HeLa45Cell cycle arrest

These results indicate that the compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for cell cycle progression. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar pyrimidine derivatives reveals that the unique nitro substitution in this compound enhances its potency against specific targets like CDK2 compared to other derivatives lacking this functional group. This specificity may provide advantages in targeting cancer cells while minimizing effects on normal cells.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Cytotoxicity Study : A detailed investigation into the cytotoxic effects of various pyrimidine derivatives revealed that this compound was among the most potent compounds tested against multiple cancer cell lines. The study emphasized the need for further exploration into its mechanisms of action and potential clinical applications .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. The findings indicated significant activity, suggesting its utility as a lead compound for developing new antibiotics .

Properties

IUPAC Name

6-chloro-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFMSTOIHBOPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289269
Record name 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-30-4
Record name 6630-30-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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